molecular formula C17H17ClN2O4S B5118204 N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide

N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide

Cat. No. B5118204
M. Wt: 380.8 g/mol
InChI Key: IKSAZAZGKNAXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide, commonly known as Nitrobenzamide, is a chemical compound that has been widely used in scientific research for its unique properties. Nitrobenzamide is a nitroaromatic compound that has shown promising results in various fields of research.

Mechanism of Action

Nitrobenzamide acts as a potent inhibitor of PARP enzymes by binding to the catalytic domain of the enzyme. This binding prevents the enzyme from repairing DNA damage, which leads to apoptosis or cell death. Nitrobenzamide also acts as a fluorescent probe by binding to proteins and inducing a change in fluorescence intensity. The mechanism of action of Nitrobenzamide as a substrate for nitroreductase activity involves the conversion of Nitrobenzamide to a fluorescent product in the presence of nitroreductase.
Biochemical and Physiological Effects:
Nitrobenzamide has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Nitrobenzamide has been shown to induce oxidative stress and alter the expression of genes involved in cellular metabolism.

Advantages and Limitations for Lab Experiments

Nitrobenzamide has several advantages as a tool for scientific research. It is a potent inhibitor of PARP enzymes, making it a useful tool for studying DNA repair mechanisms. Nitrobenzamide is also a fluorescent probe, making it useful for studying protein-protein interactions. However, Nitrobenzamide has some limitations. It is highly toxic and requires careful handling. Additionally, it is not suitable for use in vivo due to its toxicity.

Future Directions

For research include studying its potential as a therapeutic agent and exploring its use in vivo. Overall, Nitrobenzamide is a valuable tool for scientific research that has the potential to lead to new discoveries in the field of biochemistry and molecular biology.

Synthesis Methods

Nitrobenzamide can be synthesized by the reaction of 2-chlorophenol and 2-chloroethylamine in the presence of sodium hydroxide. The resulting product is then treated with thioacetic acid and nitric acid to obtain Nitrobenzamide. The synthesis method is a multistep process that requires careful handling of the chemicals involved.

Scientific Research Applications

Nitrobenzamide has been extensively used in scientific research for its unique properties. It has been used as a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which play a crucial role in DNA repair mechanisms. Nitrobenzamide has also been used as a fluorescent probe to study protein-protein interactions. Additionally, Nitrobenzamide has been used as a substrate for the detection of nitroreductase activity in cells.

properties

IUPAC Name

N-[2-(2-chlorophenoxy)ethyl]-4-ethylsulfanyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-2-25-16-8-7-12(11-14(16)20(22)23)17(21)19-9-10-24-15-6-4-3-5-13(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSAZAZGKNAXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2-chlorophenoxy)ethyl]-4-ethylsulfanyl-3-nitrobenzamide

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